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Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone
demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and
UTX (KDMG6A).[1][2][3] These enzymes play a critical role in epigenetic regulation by removing
the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), thereby activating gene
expression.[4] However, the therapeutic and research applications of GSK-J1 are limited by its
highly polar carboxylate group, which restricts its ability to cross cell membranes.[5][6] To
overcome this limitation, GSK-J4 was developed as a cell-permeable prodrug.[5][6] GSK-J4 is
the ethyl ester derivative of GSK-J1, which effectively masks the polar carboxylate group,
allowing for passive diffusion across the cell membrane.[5][6] Once inside the cell, GSK-J4 is
rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[6] This
strategy enables the study of IMID3/UTX inhibition in cellular and in vivo models.

Mechanism of Action

GSK-J4 serves as an effective delivery vehicle for the active compound GSK-J1. Upon
entering the cell, intracellular esterases cleave the ethyl ester group, converting GSK-J4 into
GSK-J1.[6] The active GSK-J1 then inhibits IMJD3 and UTX by chelating the Fe(ll) ion in the
enzyme's active site and mimicking the binding of the co-factor a-ketoglutarate.[6] This
inhibition prevents the demethylation of H3K27me3, a key repressive epigenetic mark.[4][7]
Consequently, the levels of H3K27me3 increase at target gene promoters, leading to chromatin
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condensation and transcriptional repression.[4][7] This mechanism is crucial for modulating

inflammatory responses and has shown therapeutic potential in various disease models,

including inflammatory diseases and cancer.[4][8][9]

Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-

J4
Compound Target Enzyme ICs0 Assay Type
GSK-J1 JMJID3 (KDM6B) 60 nM Cell-free assay[1][2]

UTX (KDMBA)

60 nM (Implied)

Cell-free assay[1]

JARID1B (KDM5B)

0.95 UM - 170 nM

Cell-free assay[1][10]

JARID1C (KDM5C)

1.76 uM - 550 nM

Cell-free assay[1][10]

GSK-J4

JMJID3 (KDM6B)

8.6 UM AlphaLISA[11][12]

UTX (KDM6A)

6.6 UM

AlphaLISA[11][12]

KDM5B

Similar to KDM6B

Cell-based assay[12]

KDM4C

Similar to KDM6B

Cell-based assay[12]

Note: The ICso values for GSK-J4 in cell-free assays are expected to be high (>50 uM) as it

requires conversion to GSK-J1 to be active.[6]

Table 2: Effective Concentrations of GSK-J4 in Cellular

Assays
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Cell Type Application Concentration Outcome Reference
Reduced pro-
Human Primary Inhibition of TNF- inflammatory
9 UM (ICso) ) [51[13][14]
Macrophages o release cytokine
production
] Preserved
Prevention of
] nuclear
HelLa Cells JMJD3-induced 25 uM - 30 uM [5][6]
H3K27me3
H3K27me3 loss o
staining
) Reduced
N Induction of ]
Dendritic Cells ) expression of co-
tolerogenic 25nM ] [15]
(DCs) stimulatory
phenotype
molecules
) ) Increased
Acute Myeloid Induction of _
) ) expression of
Leukemia (KG- apoptosis and 4 uM ) [16]
apoptosis-related
la) cell cycle arrest )
proteins
_ Inhibition of _ Induced
Glioma Cells ) ) Concentration- o
proliferation and apoptosis in [17]
(u87, U251) S dependent )
migration glioma cells
Differentiating Inhibition of Induced cell
S o 10 pM [18]
Embryoid Bodies  proliferation death
) Increased
Prostate Cancer Reduction of
_ _ 6 UM - 16 pM H3K27me3 [19]
Cells proliferation
levels

Table 3: In Vivo Administration of GSK-J4

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.xcessbio.com/products/m60063
https://www.selleckchem.com/products/gsk-j4.html
https://www.thesgc.org/chemical-probes/gsk-j1
https://www.xcessbio.com/products/m60063
https://pmc.ncbi.nlm.nih.gov/articles/PMC4691848/
https://www.researchgate.net/figure/GSK-J4-modifies-the-levels-of-H3K27me3-and-H3K4me3-associated-to-promoters-of_fig7_306090535
https://pmc.ncbi.nlm.nih.gov/articles/PMC7268296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5620280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5682251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5617492/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. . Dosage &
Animal Model Disease o . Outcome Reference
Administration
) ) Intraperitoneal Ameliorated
) Diabetic S )
DB/DB Mice ) injection, every 2 cardiomyocyte [7]
Cardiomyopathy o
days injury
] Decreased tumor
50 mg/kg, daily )
) . growth in
Balb/c Nude Prostate Cancer intraperitoneal
) o androgen- [20][21]
Mice Xenografts injection for 10
dependent
days
xenografts
) Reduced
Streptozotocin- ] o o
) ) ] Diabetic Kidney N proteinuria and
induced Diabetic ) Not specified [22]
] Disease glomeruloscleros
Mice )
is
Experimental
) Autoimmune In vivo Ameliorated
Mice y o . . [8]
Encephalomyeliti  administration disease severity
s (EAE)
] Oral Significantly
) Acute Murine o )
Mice ) administration for  elongated [23]
Toxoplasmosis ) )
5 days survival time
Visualizations

Prodrug Conversion and Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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